molecular formula C8H11ClN2 B13610176 2-(2-Chloropyridin-3-YL)propan-2-amine CAS No. 1060812-09-0

2-(2-Chloropyridin-3-YL)propan-2-amine

Cat. No.: B13610176
CAS No.: 1060812-09-0
M. Wt: 170.64 g/mol
InChI Key: XQYIJSZLSMTHFY-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-YL)propan-2-amine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . This compound is characterized by the presence of a chloropyridine moiety attached to a propan-2-amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-YL)propan-2-amine typically involves the reaction of 2-chloropyridine with a suitable amine under controlled conditions. One common method involves the use of a reductive amination process, where 2-chloropyridine is reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-YL)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(2-Chloropyridin-3-YL)propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-YL)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropyridin-3-YL)propan-2-amine is unique due to the presence of both a chloropyridine moiety and a propan-2-amine group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1060812-09-0

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)propan-2-amine

InChI

InChI=1S/C8H11ClN2/c1-8(2,10)6-4-3-5-11-7(6)9/h3-5H,10H2,1-2H3

InChI Key

XQYIJSZLSMTHFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(N=CC=C1)Cl)N

Origin of Product

United States

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